molecular formula C11H13NO2 B2842704 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile CAS No. 600735-58-8

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile

Cat. No.: B2842704
CAS No.: 600735-58-8
M. Wt: 191.23
InChI Key: YWNKLKNTAAMQFN-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a butanenitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a cyanohydrin reaction, where 4-methoxybenzaldehyde reacts with hydrogen cyanide in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrile groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile can be compared with similar compounds such as:

Properties

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNKLKNTAAMQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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